3-Ethynyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with an ethynyl group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of an ethynyl group with a pyridine ring that has been pre-functionalized with a boronic ester group. One common method is the Sonogashira coupling reaction, which involves the reaction of an ethynyl halide with a boronic ester-substituted pyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products
Oxidation: Formation of carbonyl compounds, such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the boronic ester group can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing the compound to form new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluoro substituent instead of an ethynyl group.
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with the ethynyl group directly attached to the boronic ester.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluoro substituent at a different position on the pyridine ring.
Uniqueness
The uniqueness of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of an ethynyl group and a boronic ester group on a pyridine ring. This unique combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science .
Properties
Molecular Formula |
C13H16BNO2 |
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Molecular Weight |
229.08 g/mol |
IUPAC Name |
3-ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H16BNO2/c1-6-10-7-11(9-15-8-10)14-16-12(2,3)13(4,5)17-14/h1,7-9H,2-5H3 |
InChI Key |
FNRVNCLULRLZAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#C |
Origin of Product |
United States |
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